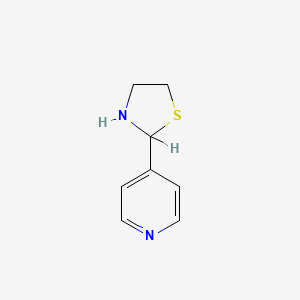

4-(1,3-噻唑烷-2-基)吡啶

描述

Synthesis Analysis

The synthesis of 4-(1,3-Thiazolan-2-yl)pyridine and related compounds often involves complex reactions that yield heterocyclic compounds with significant biological activities. For instance, methods of synthesis and properties of thiazolopyridines and related heterocyclic compounds highlight the diverse synthetic approaches and the biological relevance of these structures (Chaban, 2015).

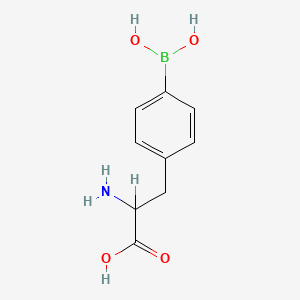

Molecular Structure Analysis

The molecular structure of 4-(1,3-Thiazolan-2-yl)pyridine and its derivatives plays a crucial role in determining their chemical reactivity and interactions. The coordination chemistry and supramolecular interactions of related compounds, such as 2-(2′-Pyridyl)imidazole, provide insights into how these structures engage in hydrogen bonding and π-π interactions, influencing their chemical behavior and applications (Singha et al., 2023).

Chemical Reactions and Properties

4-(1,3-Thiazolan-2-yl)pyridine undergoes various chemical reactions, contributing to its diverse chemical properties. For example, the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones demonstrates the reactivity of related compounds and their potential as building blocks for synthesizing heterocycles, showcasing the versatile chemical properties these structures possess (Gomaa & Ali, 2020).

Physical Properties Analysis

The physical properties of 4-(1,3-Thiazolan-2-yl)pyridine, such as solubility, melting point, and stability, are influenced by its molecular structure. These properties are critical for determining its suitability for various applications, including medicinal chemistry and material science.

Chemical Properties Analysis

The chemical properties of 4-(1,3-Thiazolan-2-yl)pyridine, including its reactivity with other compounds, acidity or basicity, and its behavior under different chemical conditions, are essential for exploring its applications in chemical synthesis and drug design. For instance, the review on the synthesis and properties of thiazolopyridines discusses the chemical behavior and potential applications of these compounds in creating physiologically active substances (Chaban, 2015).

科学研究应用

-

Scientific Field: Medicinal Chemistry

- Application : Pyridine is a nitrogen-bearing heterocycle that occupies an important position as a source of clinically useful agents in medicinal chemistry research . It has been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration) .

- Method of Application : Pyridine is used as a precursor for synthesizing target pharmaceuticals and agrochemicals .

- Results : This moiety has attracted increasing attention from several disease states owing to its ease of parallelization and testing potential pertaining to the chemical space .

-

Scientific Field: Cancer Research

- Application : A series of 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives was evaluated for anticancer properties .

- Method of Application : These compounds were synthesized and tested against several cancer cell lines .

- Results : These substituted compounds exhibited promising anti-proliferative activity .

-

Scientific Field: Breast Cancer Research

- Application : Hybrids of 2,4-diaminopyrimidine and thiazole derivatives have been synthesized and optimized for application towards triple-negative breast cancer .

- Method of Application : These compounds were synthesized and tested against two breast cancer cell lines, MCF-7 and MDA-MB-231 .

- Results : These compounds showed anti-proliferative properties against the tested cell lines .

-

Scientific Field: Biomedical Applications

- Application : Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have been described in more than 5500 references (2400 patents) up to date . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

- Method of Application : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .

- Results : The diversity of the substituents present at positions N1, C3, C4, C5, and C6, and the biomedical applications of such compounds have been covered in a review .

-

Scientific Field: Cancer Research

- Application : Novel pyridine-thiazole hybrid molecules were synthesized and subjected to physico-chemical characterization and screening of their cytotoxic action towards a panel of cell lines derived from different types of tumors .

- Method of Application : These compounds were synthesized and tested against cell lines derived from carcinomas of colon, breast, and lung, glioblastoma and leukemia, and normal human keratinocytes, for comparison .

- Results : High antiproliferative activity of the 3-(2-fluorophenyl)-1-[4 …] was observed .

- Scientific Field: Synthesis of Heterocyclic Compounds

- Application : Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

- Method of Application : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .

- Results : The diversity of the substituents present at positions N1, C3, C4, C5, and C6, and the biomedical applications of such compounds have been covered in a review .

未来方向

属性

IUPAC Name |

2-pyridin-4-yl-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1-4,8,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLOGGAJNIGIFFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30990243 | |

| Record name | 4-(1,3-Thiazolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30990243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-Thiazolan-2-yl)pyridine | |

CAS RN |

700-92-5 | |

| Record name | 4-(2-Thiazolidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazolidine, 2-(4-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1,3-Thiazolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30990243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。